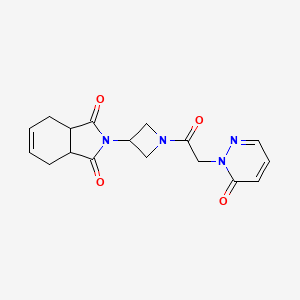

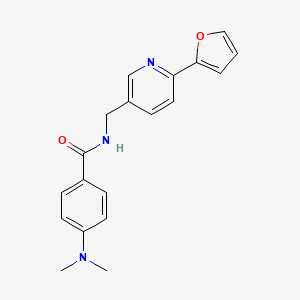

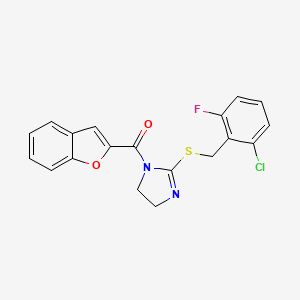

2-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex molecule with multiple heterocyclic components, including a pyridazinone moiety and an isoindole dione structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemical structures and synthesis methods that could be relevant to understanding the compound's characteristics.

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been reported using a one-pot, three-component reaction involving 1,2-dihydropyridazine-3,6-dione, dimedone, and aldehydes under solvent-free conditions . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and conditions that would allow for the formation of the azetidinyl and isoindole components.

Another synthesis approach for pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride, leading to high yields of the desired products . This method might offer insights into the synthesis of the pyridazinone core of the target compound.

Additionally, a novel synthesis route for 2H-isoindole-4,7-diones has been described, which involves the generation of azomethine ylides from α-amino acids and carbonyl compounds, followed by their capture by quinones . This strategy could be relevant for constructing the isoindole dione portion of the compound.

Molecular Structure Analysis

The molecular structure of the compound likely includes several key features such as a 6-oxopyridazinyl group, an azetidinyl moiety, and a tetrahydroisoindole dione framework. The papers provide information on the structure determination of related compounds using spectroscopic methods, including NMR and mass spectrometry, as well as X-ray crystallographic analysis . These techniques would be essential for confirming the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The pyridazinone ring is known to participate in various chemical reactions, such as with DMF-DMA to afford enaminone derivatives, which can further react with aminoazoles . The isoindole dione portion of the molecule could also undergo additional reactions, potentially including nucleophilic addition or cycloaddition, as suggested by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heterocycles and functional groups suggests that it would have a complex reactivity profile. The compound's solubility, melting point, and stability would be influenced by its heterocyclic components and could be predicted based on the properties of similar compounds discussed in the papers . The antibacterial activity of related pyridazinoindazole triones has been evaluated , indicating that the compound might also possess biological activity worth investigating.

科学的研究の応用

Synthesis and Characterization

The research includes the synthesis of aza-pseudopeptides, which are evaluated for their efficacy in inhibiting corrosion of mild steel in acidic environments. These compounds are synthesized and characterized using techniques such as FTIR, 1H NMR, and 13C NMR. The study suggests that these compounds exhibit efficient corrosion inhibition properties, indicating their potential application in materials science and engineering (Chadli et al., 2017).

Another study involves the synthesis of novel compounds through the reaction of hydrazine with various reagents, leading to the creation of products with significant antimicrobial activity. This highlights the compound's role in developing new antimicrobial agents, demonstrating its utility in medical and pharmaceutical research (Rashad et al., 2009).

Material Science and Corrosion Inhibition

- Compounds related to the one have been evaluated for their potential as corrosion inhibitors, showing promising results in protecting metals from corrosion in acidic media. This application is critical in industrial settings where metal longevity is crucial (Chadli et al., 2017).

Antimicrobial Activity

- The reactivity of related compounds towards various reagents for biological evaluation reveals their potential in antimicrobial activity. Some of these synthesized products show potent antimicrobial activity, suggesting their usefulness in developing new antimicrobial drugs (Rashad et al., 2009).

Molecular Docking and Drug Discovery

- In the realm of drug discovery, novel quinazolin-2,4-dione hybrid molecules incorporating azetidinone and other heterocyclic scaffolds have been synthesized and evaluated through molecular docking studies against targets like Plasmodium falciparum dihydroorotate dehydrogenase. This approach aims to identify potent antimalarials, showcasing the compound's application in discovering new treatments for malaria (Abdelmonsef et al., 2020).

作用機序

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The thyroid hormone receptor is a type of nuclear receptor that is activated by binding thyroid hormone. THR-β is one of the two subtypes of the receptor, the other being THR-α .

Mode of Action

This compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it .

Biochemical Pathways

The activation of the Thyroid Hormone Receptor β by this compound primarily affects lipid levels in the body . The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β in the liver .

Pharmacokinetics

The compound exhibits an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks

Result of Action

The result of the compound’s action is a decrease in LDL cholesterol and triglycerides . This can be beneficial in the treatment of conditions like dyslipidemia .

特性

IUPAC Name |

2-[1-[2-(6-oxopyridazin-1-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-14-6-3-7-18-20(14)10-15(23)19-8-11(9-19)21-16(24)12-4-1-2-5-13(12)17(21)25/h1-3,6-7,11-13H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAGUOBOXBTJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)

![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)

![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)